1,4-Bis(2-methylstyryl)benzene
Overview
Description
1,4-Bis(2-methylstyryl)benzene is an organic compound with the molecular formula C24H22This compound is characterized by its yellow-green crystalline appearance and is primarily used as a scintillator in various scientific applications .
Preparation Methods
The synthesis of 1,4-Bis(2-methylstyryl)benzene typically involves carbon-carbon coupling reactions. One common method is through a two-step nucleophilic aromatic substitution reaction. Initially, a benzene molecule undergoes bromination, followed by a reaction with bromoethylene to produce the target compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1,4-Bis(2-methylstyryl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, converting the ethenyl groups into ethyl groups.
Common reagents used in these reactions include bromine for bromination, hydrogen gas for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(2-methylstyryl)benzene is widely used in scientific research due to its scintillating properties. It is employed in:
Chemistry: As a scintillator in liquid scintillation counting, which is a technique used to measure radioactive isotopes.
Biology: In biological staining and imaging applications, where its fluorescence properties are utilized.
Medicine: In diagnostic imaging techniques, particularly in detecting and measuring radiation.
Industry: As a component in laser dyes and other photonic applications[][4].
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methylstyryl)benzene primarily involves its ability to absorb and emit light. When exposed to radiation, the compound absorbs energy and re-emits it as light, a process known as fluorescence. This property makes it valuable in scintillation counting and other photonic applications. The molecular targets and pathways involved include interactions with photons and the subsequent emission of light at specific wavelengths .
Comparison with Similar Compounds
Similar compounds to 1,4-Bis(2-methylstyryl)benzene include:
This compound: A closely related compound with similar scintillating properties.
1,4-bis(4-methylstyryl)benzene: Another derivative with variations in the position of the methyl groups.
1,4-bis(2-ethylstyryl)benzene: A compound with ethyl groups instead of methyl groups, affecting its chemical and physical properties.
The uniqueness of this compound lies in its specific structural configuration, which provides optimal scintillating properties for various scientific applications.
Properties
IUPAC Name |
1,4-bis[2-(2-methylphenyl)ethenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPIYTUUFFRLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065395 | |
Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Bis(2-methylstyryl)benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11081 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
13280-61-0 | |
Record name | Bis-MSB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13280-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bis(2-methylstyryl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(4-methyl-alpha-styryl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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